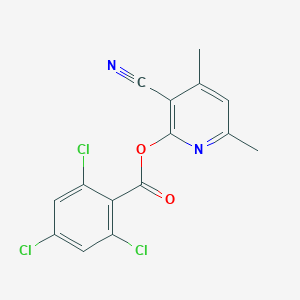

3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate

描述

3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate is a synthetic heterocyclic compound featuring a pyridine core substituted with cyano and methyl groups, esterified to a 2,4,6-trichlorobenzenecarboxylate moiety. The cyano group may enhance stability and reactivity, while the trichlorobenzenecarboxylate moiety could influence lipophilicity and binding interactions .

属性

IUPAC Name |

(3-cyano-4,6-dimethylpyridin-2-yl) 2,4,6-trichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2O2/c1-7-3-8(2)20-14(10(7)6-19)22-15(21)13-11(17)4-9(16)5-12(13)18/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVONFRYJKYHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OC(=O)C2=C(C=C(C=C2Cl)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate involves several steps. One common synthetic route includes the reaction of 3-cyano-4,6-dimethyl-2-pyridone with 2,4,6-trichlorobenzoyl chloride under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired ester product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

A. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 3-cyano compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study demonstrated that certain derivatives exhibited promising cell-killing effects on breast tumor cells (MCF-7) and showed better activity than standard drugs . The incorporation of the cyano group is believed to enhance the biological activity of these compounds by facilitating interactions with cellular targets.

B. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In silico studies using molecular docking techniques suggest that it may act as a potential inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes . This suggests a pathway for further optimization and development of anti-inflammatory drugs based on this compound.

C. Antioxidant Activity

Research into antioxidant properties has shown that derivatives of the compound can effectively scavenge free radicals, thereby providing protection against oxidative stress. Such activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Synthetic Applications

A. Synthesis of Novel Derivatives

The versatility of 3-cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate in synthetic chemistry is notable. It serves as a precursor for synthesizing various biologically active compounds through methods such as Knoevenagel condensation and cyclization reactions. These synthetic routes allow for the introduction of diverse functional groups that can modulate biological activity .

B. Development of Antimicrobial Agents

The compound has been evaluated for its antimicrobial properties as well. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . This application is particularly relevant given the rising concern over antibiotic resistance.

Case Studies and Research Findings

作用机制

The mechanism of action of 3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate (CAS: 400083-81-0)

- Structural Differences: Replaces the cyano group with a benzoyl moiety.

- Molecular Weight: 434.7 g/mol vs. hypothetical ~380–400 g/mol for the cyano analog (estimated based on molecular formula differences).

- Synthesis: Likely synthesized via similar esterification routes but with distinct starting materials (e.g., benzoyl chloride instead of cyano-substituted precursors) .

N-(4-Chlorophenyl)-2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)

- Structural Differences : Features a thioacetamide linkage instead of an ester.

- Bioactivity: Demonstrated superior insecticidal activity against cowpea aphid (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid .

- Key Insight: The pyridine core and cyano group are critical for bioactivity, suggesting that the target compound’s esterified trichlorobenzenecarboxylate may enhance stability or target specificity .

Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a, 11b)

- Structural Differences : Contain fused thiazolo-pyrimidine rings instead of a pyridine-ester system.

- Synthesis : Cyclization reactions under acidic conditions, contrasting with the base-mediated esterification likely used for the target compound .

- Applications: Antitumor activity reported for similar cyano-substituted heterocycles, highlighting the versatility of cyano groups in diverse pharmacological contexts .

Data Table: Key Properties of Analogous Compounds

生物活性

3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxicity, and possible mechanisms of action based on diverse sources.

Chemical Structure and Properties

- Chemical Formula : C15H12Cl3N2O2

- Molecular Weight : 392.63 g/mol

- CAS Number : 1476062

The compound features a pyridine ring substituted with cyano and methyl groups, alongside a trichlorobenzenecarboxylate moiety. This unique structure contributes to its diverse biological activities.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance:

- In vitro Studies : Research indicates that derivatives of pyridine compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures . These findings suggest that the compound may modulate inflammatory pathways effectively.

- In vivo Models : In animal models of inflammation (e.g., CFA-induced paw edema), similar compounds have demonstrated significant reductions in edema compared to controls . The anti-edematogenic activity was noted at doses comparable to conventional treatments like dexamethasone.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines:

- Cell Viability Assays : Studies have shown that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Molecular Targets : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, including COX-2 and iNOS . These interactions could inhibit tumor growth and metastasis.

The biological activity of this compound can be attributed to several mechanisms:

- Cytokine Modulation : The compound appears to downregulate the expression of inflammatory cytokines through inhibition of NF-kB signaling pathways.

- Reactive Oxygen Species (ROS) Regulation : It may also exert antioxidant effects by modulating ROS levels within cells, thereby reducing oxidative stress associated with inflammation and cancer progression .

- Enzyme Inhibition : The inhibition of enzymes such as COX-2 and iNOS suggests a dual mechanism where both inflammatory responses and tumorigenic processes are targeted .

Case Studies

Several case studies have documented the effects of related compounds in clinical settings:

- Patient Trials : In a clinical trial involving inflammatory diseases, patients treated with pyridine derivatives exhibited marked improvements in symptoms compared to placebo groups .

- Animal Studies : In murine models of cancer, administration of similar compounds resulted in significant tumor size reduction and prolonged survival rates compared to untreated controls .

常见问题

Basic: What synthetic methodologies are recommended for preparing 3-cyano-4,6-dimethyl-2-pyridinyl derivatives?

Answer:

The synthesis of 3-cyano-4,6-dimethyl-2-pyridinyl derivatives typically involves alkylation of the thiolate anion. A methodologically robust approach includes reacting 3-cyano-4,6-dimethyl-2-mercaptopyridine with sodium hydroxide (20% w/v) under cooled conditions (5–10°C), using tetrabutyl ammonium bromide as a phase transfer catalyst. Alkyl halides in ethanol are added dropwise, followed by 4–5 hours of stirring and overnight reaction at room temperature. Yields around 68% are achievable, with purification via crystallization from solvents like DMF/water .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

- IR Spectroscopy : Identify the cyano group (CN) via sharp peaks near 2,219 cm⁻¹ and carbonyl (C=O) stretches at ~1,719 cm⁻¹ .

- NMR : Use -NMR to confirm methyl groups (singlets at δ 2.24–2.37 ppm) and aromatic protons (δ 6.56–8.01 ppm). -NMR helps distinguish quaternary carbons (e.g., cyano-bearing carbons at ~117 ppm) .

- Mass Spectrometry : Validate molecular formulas (e.g., m/z 386 for CHNOS) .

Advanced: How to address conflicting spectroscopic data during structural elucidation?

Answer:

Contradictions in NMR or IR data may arise from tautomerism, impurities, or solvent effects. For example:

- Tautomerism : Check for keto-enol equilibria in carbonyl-containing derivatives by comparing DMSO-d and CDCl spectra .

- Impurities : Use column chromatography or preparative HPLC to isolate pure fractions before re-analyzing.

- Dynamic Effects : Variable-temperature NMR can resolve overlapping signals caused by conformational exchange .

Advanced: What strategies enhance the biological activity of 4,6-biaryl-2-thiopyridine derivatives?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Morpholino Substituents : Introducing morpholino groups at the 4- and 6-positions improves CD73 inhibition (e.g., derivatives with IC values <10 μM). This enhances solubility and target binding .

- Thioether Linkers : Replace ester groups with thioacetamide moieties to improve metabolic stability. For example, 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetamide derivatives show potent immune-modulatory effects .

Advanced: How to design experiments for evaluating antitumor activity?

Answer:

- In Vitro Assays : Use MTT assays to measure IC values against cancer cell lines (e.g., HeLa or MCF-7). Include positive controls like doxorubicin .

- Molecular Docking : Simulate binding to targets like EGFR or HER-2 kinases. Prioritize derivatives with high docking scores for synthesis .

- Immune Profiling : Assess adenosine-mediated T-cell suppression reversal using human PBMCs. Compounds showing >50% reversion at 100 μM are candidates for in vivo studies .

Advanced: How to optimize reaction yields in alkylation steps?

Answer:

- Catalyst Optimization : Replace tetrabutyl ammonium bromide with benzyltriethylammonium chloride for faster phase transfer .

- Temperature Control : Maintain reaction temperatures below 10°C to minimize side reactions (e.g., hydrolysis of cyano groups) .

- Solvent Selection : Use acetic anhydride/acetic acid mixtures for reflux conditions, which stabilize intermediates and improve crystallinity .

Basic: What purification methods are effective for pyridinyl-carboxylate derivatives?

Answer:

- Crystallization : Use DMF/water (1:3 v/v) for high-purity crystals. Adjust solvent ratios based on solubility profiles .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (10–50%) to separate closely related analogs .

Advanced: How to validate the ester linkage in the final compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。